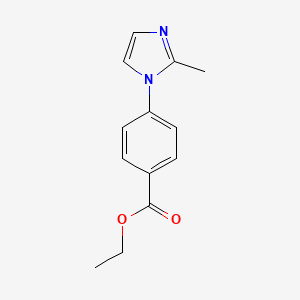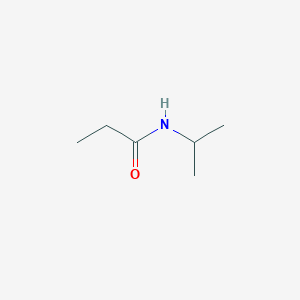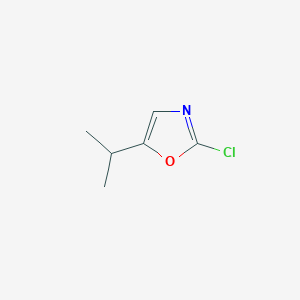
Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester, involves several steps. One common method is the condensation of glyoxal with ammonia, followed by cyclization to form the imidazole ring . The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity .
化学反応の分析
Types of Reactions
Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs for various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug with an imidazole structure.
Uniqueness
Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
108035-44-5 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
ethyl 4-(2-methylimidazol-1-yl)benzoate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-4-6-12(7-5-11)15-9-8-14-10(15)2/h4-9H,3H2,1-2H3 |
InChIキー |
DGYUNNISKYKIDM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2C |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(Trifluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B3045397.png)







